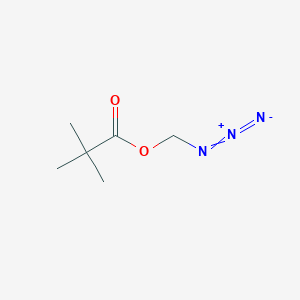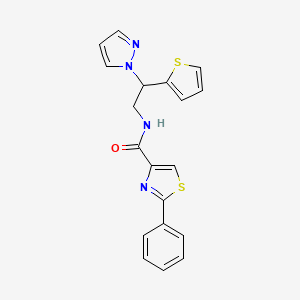![molecular formula C22H20N2O5 B2465765 ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate CAS No. 55747-53-0](/img/structure/B2465765.png)
ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound with a structure similar to indole but with a nitrogen atom at a different location . The compound also contains ethyl, methoxy, and carboxylate functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a polycyclic system. The isoindole group is a bicyclic structure with a five-membered ring fused to a six-membered ring, one of which contains a nitrogen atom .Chemical Reactions Analysis
As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would depend on the conditions and the reagents present. The isoindole group, as well as the ethyl, methoxy, and carboxylate groups, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of a carboxylate group suggests that it might be acidic. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Potential in Sickle Cell Disease Treatment
Compounds containing elements similar to ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate were studied for their potential in treating Sickle Cell Disease (SCD). A study by dos Santos et al. (2011) evaluated a series of compounds, including variations of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, for their genotoxicity in vivo. These compounds showed promise as non-genotoxic candidates for SCD treatment, with a lower frequency of micronucleated reticulocytes compared to hydroxyurea, a standard treatment (J. D. dos Santos et al., 2011).
Synthetic Transformations
A study by Bevk et al. (2001) on the synthesis and transformations of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound structurally related to ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate, highlights its versatility in chemical reactions. This compound was synthesized in one step and reacted with various amines and hydrazines to afford amino-substituted products, indicating its potential in creating diverse chemical entities (D. Bevk et al., 2001).
Applications in Solar Cells
The compound's related derivatives have been explored in the field of solar energy. Wu et al. (2009) investigated carboxylated cyanine dyes, including molecules containing 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl units, for their potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. This research indicates a potential application of similar compounds in renewable energy technologies (Wenjun Wu et al., 2009).
Crystal Structure Analysis
The crystal structure of compounds akin to ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate provides insights into their molecular architecture. Ramazani et al. (2007) conducted a study on ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate, revealing its monoclinic crystal structure and contributing to the understanding of the molecular interactions and stability of similar compounds (A. Ramazani et al., 2007).
Mécanisme D'action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular function .
Biochemical Pathways
It’s known that compounds of this class can interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the action of a compound .
Its specific targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action are areas that warrant further investigation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-29-22(27)19-14(17-12-13(28-2)8-9-18(17)23-19)10-11-24-20(25)15-6-4-5-7-16(15)21(24)26/h4-9,12,23H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZWJQDJMAWCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

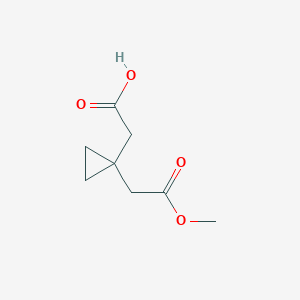
![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)
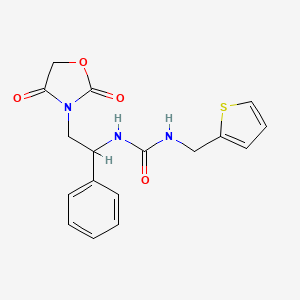
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)
![2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol](/img/structure/B2465692.png)
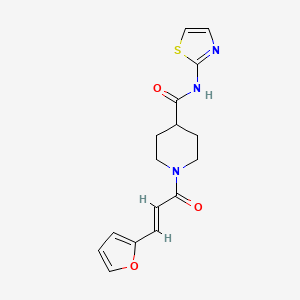
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2465694.png)
![N-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2465697.png)
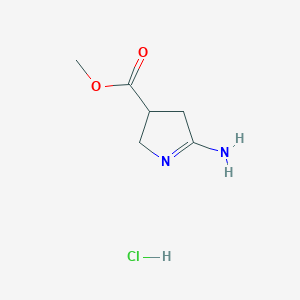
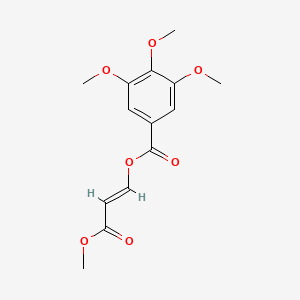
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)
